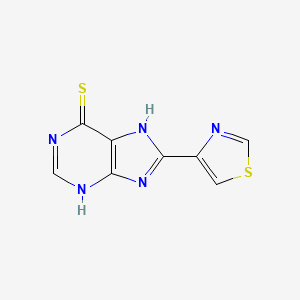
8-(1,3-Thiazol-4-yl)-3,7-dihydro-6H-purine-6-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(1,3-Thiazol-4-yl)-3,7-dihydro-6H-purine-6-thione is a heterocyclic compound that features a thiazole ring fused with a purine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(1,3-Thiazol-4-yl)-3,7-dihydro-6H-purine-6-thione typically involves the formation of the thiazole ring followed by its fusion with the purine structure. Common synthetic routes include:
Hantzsch Thiazole Synthesis: This method involves the cyclization of α-haloketones with thioamides under acidic or basic conditions.
Gabriel Synthesis: This method uses thiourea and α-haloketones to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized conditions for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles such as amines and thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydrothiazoles.
Substitution Products: Various substituted thiazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
8-(1,3-Thiazol-4-yl)-3,7-dihydro-6H-purine-6-thione has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent.
Biology: Used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: Employed in the synthesis of dyes, pigments, and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 8-(1,3-Thiazol-4-yl)-3,7-dihydro-6H-purine-6-thione involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . These interactions can modulate biochemical pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring.
Uniqueness: 8-(1,3-Thiazol-4-yl)-3,7-dihydro-6H-purine-6-thione is unique due to its fused purine-thiazole structure, which imparts distinct chemical and biological properties. This fusion enhances its potential for diverse applications compared to other thiazole-containing compounds.
Propiedades
Número CAS |
65911-27-5 |
|---|---|
Fórmula molecular |
C8H5N5S2 |
Peso molecular |
235.3 g/mol |
Nombre IUPAC |
8-(1,3-thiazol-4-yl)-3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C8H5N5S2/c14-8-5-7(9-2-10-8)13-6(12-5)4-1-15-3-11-4/h1-3H,(H2,9,10,12,13,14) |
Clave InChI |
OSAQZPGIVLOUCM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CS1)C2=NC3=C(N2)C(=S)N=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















